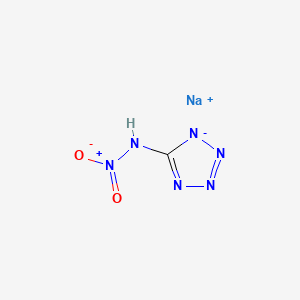
1H-Tetrazol-5-amine, N-nitro-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium N-nitro-1H-tetrazol-5-amide is a compound known for its high nitrogen content and unique chemical properties. It is a white crystalline solid that is soluble in water and exhibits high thermal stability . This compound is part of the tetrazole family, which is characterized by a five-membered ring containing four nitrogen atoms and one carbon atom . Tetrazoles are known for their diverse applications in medicinal chemistry, material science, and as ligands in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium N-nitro-1H-tetrazol-5-amide typically involves the reaction of sodium azide with nitriles under various conditions. One common method includes the use of zinc salts as catalysts in an aqueous environment . Another approach involves the use of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst . These methods offer mild reaction conditions, short reaction times, and high yields.
Industrial Production Methods: Industrial production of Sodium N-nitro-1H-tetrazol-5-amide often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the treatment of nitriles with sodium azide and triethylammonium chloride in nitrobenzene . The use of microwave reactors allows for efficient and rapid synthesis, even for sterically hindered tetrazoles.
Chemical Reactions Analysis
Types of Reactions: Sodium N-nitro-1H-tetrazol-5-amide undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizers to produce corrosive and toxic gases.
Reduction: Involves exothermic reactions with reducing agents.
Substitution: Reacts with acidic materials and strong oxidizers to liberate corrosive gases.
Common Reagents and Conditions:
Oxidizers: Acidic chloride, anhydrides, and strong acids.
Reducing Agents: Various metals and reducing agents that produce exothermic reactions.
Major Products: The reactions typically result in the formation of new compounds, some of which can be explosive under certain conditions .
Scientific Research Applications
Sodium N-nitro-1H-tetrazol-5-amide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium N-nitro-1H-tetrazol-5-amide involves its ability to stabilize negative charges through delocalization, similar to carboxylic acids . The compound’s nitrogen electron density allows it to form stable metallic compounds and molecular complexes . This stabilization is crucial for its applications in various fields, including medicinal chemistry and material science.
Comparison with Similar Compounds
1H-Tetrazole: A parent compound with similar reactivity and stability.
5-Substituted 1H-Tetrazoles: Used as bio-isosteric replacements in medicinal chemistry.
Oteseconazole and Quilseconazole: Tetrazole-based antifungal drugs that inhibit fungal enzymes.
Uniqueness: Sodium N-nitro-1H-tetrazol-5-amide stands out due to its high thermal stability and ability to form stable complexes with metals. Its unique properties make it suitable for high-energy applications, such as explosives and rocket propellants .
Properties
CAS No. |
62209-53-4 |
|---|---|
Molecular Formula |
CHN6NaO2 |
Molecular Weight |
152.05 g/mol |
IUPAC Name |
sodium;N-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)nitramide |
InChI |
InChI=1S/CHN6O2.Na/c8-7(9)4-1-2-5-6-3-1;/h(H-,2,3,4,5,6);/q-1;+1 |
InChI Key |
HTEKZYRBQZJKOM-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN=N[N-]1)N[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















